N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(3-imidazol-1-ylpropyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16(19-6-2-8-21-9-7-18-12-21)17(4-5-17)15-11-14(24-20-15)13-3-1-10-23-13/h1,3,7,9-12H,2,4-6,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAGVFWUYXZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide, also known as SKL 2001, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
- CAS Number : 909089-13-0
The compound exhibits a complex mechanism of action primarily attributed to its structural components. The imidazole ring is known for its role in enzyme inhibition, while the isoxazole and furan moieties contribute to the overall biological activity through various pathways, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research has indicated that SKL 2001 demonstrates significant cytotoxic effects against various cancer cell lines. A study evaluated its effects on human promyelocytic leukemia cells (HL-60) using the MTT assay, revealing an IC50 range of 86–755 μM, indicating moderate cytotoxicity. Notably, isoxazole derivatives similar to SKL 2001 showed varying levels of cytotoxicity, with some inducing apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 gene expression .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| SKL 2001 | 86 - 755 | Induces apoptosis and cell cycle arrest |
| Isoxazole (3) | 100 - 300 | Decreases Bcl-2 expression |
| Isoxazole (6) | 200 - 400 | Increases p21^WAF-1 levels |
Antimicrobial Activity
SKL 2001 has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit potent activity against various pathogens, including fungi and bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of SKL 2001 has been explored in vitro. It was found to inhibit pro-inflammatory cytokines in macrophages, indicating a possible therapeutic application in treating inflammatory diseases. The compound's ability to modulate immune responses suggests it could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Several case studies have illustrated the potential applications of SKL 2001:
- Leukemia Cell Lines : A study focused on the effects of SKL 2001 on HL-60 cells demonstrated a dose-dependent response leading to significant cell death through apoptosis.
- Fungal Infections : Another investigation assessed the efficacy of SKL 2001 against Candida species, showing promising results that could lead to new antifungal therapies.
- Inflammatory Disorders : Research involving animal models has highlighted the compound's ability to reduce inflammation markers in tissues affected by chronic inflammatory conditions.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with imidazole and isoxazole rings exhibit significant anticancer activity. In vitro studies have shown that N-(3-(1H-imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Biological Activities Reported
| Activity | Target | Effect |
|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of proliferation |
| Antimicrobial | Bacterial strains | Antibacterial activity |
| Anti-inflammatory | Inflammatory markers | Reduction in inflammation |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan-isoxazole intermediate followed by the introduction of the imidazole group.
Synthetic Route Overview
- Formation of Furan-Isoxazole Intermediate : Reaction between furan derivatives and isoxazole precursors.
- Imidazole Introduction : Coupling reactions to introduce the imidazole moiety.
- Final Coupling : Nucleophilic substitution to form the final product.
Table 3: Synthetic Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Furan derivatives |
| Step 2 | Coupling | Imidazole derivatives |
| Step 3 | Nucleophilic substitution | Brominated propanol derivatives |
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized several derivatives of compounds similar to this compound and evaluated their anticancer activities against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The findings revealed that modifications to the side chains significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds, demonstrating efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with imidazole rings exhibited enhanced antibacterial activity, suggesting potential for development as new antibacterial agents .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(3-(1H-Imidazol-1-yl)propyl)-1-(5-(furan-2-yl)isoxazol-3-yl)cyclopropanecarboxamide
- CAS Number : 1286697-55-9
- Molecular Formula : C₁₇H₁₈N₄O₃
- Molecular Weight : 326.35 g/mol .
Structural Features :
The compound features a cyclopropane ring fused to a carboxamide group, linked to a 3-(1H-imidazol-1-yl)propyl chain. The isoxazole moiety is substituted with a furan-2-yl group at the 5-position, enhancing aromatic interactions in biological systems. This structure is associated with modulation of the Wnt/β-catenin signaling pathway, where it acts as an agonist (referred to as SKL2001 or Wnt Agonist II ) .
Comparison with Structurally Similar Compounds
(E)-3-(1-Methyl-1H-Benzo[d]imidazol-2-yl)-N-(5-Methylisoxazol-3-yl)acrylamide (Compound 6)
1-Isopropyl-5-Methyl-1H-Benzo[d]imidazol-2(3H)-one (Compound 4)
1-(3-Methoxyphenyl)-4,5-Dihydro-1H-imidazol-2-amine Hydrobromide (C19)
- Molecular Formula : C₁₀H₁₄N₃O·HBr
- Molecular Weight : 288.15 g/mol .
- Key Differences :
- Contains a dihydroimidazoline ring (partially saturated) instead of a fully aromatic imidazole.
- Substituted with a 3-methoxyphenyl group, introducing electron-donating effects.
- Functional Impact :
Structural and Pharmacological Comparison Table
Key Research Findings
- Target Compound (SKL2001) : Demonstrated activation of the Wnt/β-catenin pathway, making it a candidate for regenerative medicine and oncology research. The cyclopropane ring likely enhances metabolic stability compared to flexible analogs .
- Acrylamide Derivatives : Increased flexibility may improve binding kinetics but reduce target specificity. For example, compound 6 () lacks the furan group critical for aromatic interactions in Wnt signaling .
- Benzimidazolones : Often used as intermediates for kinase inhibitors, but their lactam structure limits electrophilic reactivity compared to carboxamides .
Q & A
Q. How can the molecular structure of this compound be determined using crystallographic methods?
To determine the molecular structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Optimize solvent systems (e.g., DMF/water) to obtain high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : Refine the model iteratively using SHELXL, incorporating anisotropic displacement parameters and hydrogen atom placement .
- Visualization : Generate ORTEP diagrams (via ORTEP-3) to validate bond lengths/angles and assess disorder .
Q. What spectroscopic techniques are essential for characterizing this compound?
A multi-technique approach is critical:
- NMR Spectroscopy : Use - and -NMR to confirm substituents (e.g., imidazole protons at δ 7.5–8.5 ppm, cyclopropane carboxamide carbonyl at ~170 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm, furan C-O-C at ~1250 cm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
Q. What are the key synthetic steps for preparing this compound?
A typical protocol involves:
- Isoxazole Formation : Condensation of hydroxylamine with a diketone precursor under acidic conditions .
- Cyclopropane Ring Construction : Use [2+1] cycloaddition with a diazo compound (e.g., ethyl diazoacetate) under Rh catalysis .
- Amide Coupling : React the cyclopropanecarboxylic acid with 3-(1H-imidazol-1-yl)propan-1-amine using EDCI/HOBt in DMF .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane) followed by recrystallization .
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclopropane ring formation?
Key strategies include:
- Catalyst Screening : Test Rh(II) carboxylates (e.g., Rh(OAc)) versus Cu(I) catalysts to balance reactivity and selectivity .
- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize transition states and reduce side reactions .
- Temperature Control : Maintain 0–5°C during diazo compound addition to minimize decomposition .
- In Situ Monitoring : Track reaction progress via TLC or HPLC to identify optimal quenching times .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., imidazole ring flipping) .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-311+G(d,p)) .
- X-ray Validation : Cross-reference NMR assignments with crystallographic bond distances/angles .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines) .
- HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the cyclopropane or furan oxidation) .
- Kinetic Modeling : Calculate half-lives (t) and activation energy (E) using Arrhenius plots .
Q. How can intermolecular interactions (e.g., in crystal packing) be analyzed computationally?
- Hirshfeld Surface Analysis : Map close contacts (e.g., H-bonds between imidazole N-H and carbonyl O) using CrystalExplorer .
- DFT Calculations : Quantify interaction energies (e.g., π-π stacking between furan and imidazole rings) .
- Topology Tools : Apply AIM (Atoms in Molecules) theory to identify critical bond paths .
Methodological Notes
- Crystallographic Software : SHELXL (refinement) and Olex2 (visualization) are standard .
- Synthetic Protocols : EDCI/HOBt coupling minimizes racemization compared to carbodiimides .
- Data Reproducibility : Always report reaction yields, purity (HPLC ≥95%), and spectroscopic artifacts (e.g., solvent peaks).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
